Benzoic acid, (2-methylpropylidene)hydrazide
Overview
Description
Synthesis Analysis
The synthesis of hydrazone derivatives, such as “Benzoic acid, (2-methylpropylidene)hydrazide”, involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The chemical process adopted for synthesizing these derivatives was using phthalic anhydride and Dichlorobenzene dissolved in Nitro benzene in the presence of Aluminum trichloride .Chemical Reactions Analysis
The reactions of “this compound” with myeloperoxidase have been studied . The reaction is accelerated by the hydrogen ion concentration due to the involvement of the prior protonation equilibria of both catalyst and the hydrazide .Scientific Research Applications
Antimicrobial and Antitubercular Activity
Hydrazide-hydrazone derivatives, related to the compound of interest, have been widely studied for their bioactivity, including antibacterial, antitubercular, and antifungal properties. These compounds are synthesized and evaluated for various biological activities, with many showing promise as antimicrobial agents. This highlights their potential for developing new treatments against infectious diseases (Popiołek, 2016; Popiołek, 2021).
Food and Feed Additives
Benzoic acid, closely related to the target compound, is utilized as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that appropriate levels of benzoic acid can enhance gut functions, including digestion, absorption, and the gut barrier, by regulating enzyme activity, redox status, immunity, and microbiota. This suggests that derivatives of benzoic acid may also influence gut health and function (Mao et al., 2019).
Pharmacokinetics and Toxicity
Research on benzoic acid derivatives provides insights into their pharmacokinetic behaviors and potential toxicities. For instance, physiologically based pharmacokinetic (PBPK) models for benzoic acid across different species offer a foundation for understanding the metabolic and dosimetric variations, which could be applied to study the pharmacokinetics of similar compounds (Hoffman & Hanneman, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Benzoic acid, (2-methylpropylidene)hydrazide, also known as N-(2-methylpropylideneamino)benzamide, is myeloperoxidase . Myeloperoxidase is the most abundant protein in neutrophils and plays a central role in microbial killing and inflammatory tissue damage .
Biochemical Pathways
The compound affects the oxidation pathway of myeloperoxidase . The oxidation of this compound by myeloperoxidase leads to the formation of radical intermediates that inactivate the enzyme . This inactivation disrupts the production of hypochlorous acid, a potent oxidant produced by myeloperoxidase, which plays a central role in microbial killing and inflammatory tissue damage .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the inactivation of myeloperoxidase . This inactivation disrupts the production of hypochlorous acid, thereby potentially affecting microbial killing and inflammatory tissue damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and ethanol suggests that its action, efficacy, and stability may be affected by the solvent environment.
Biochemical Analysis
Biochemical Properties
Benzoic acid, (2-methylpropylidene)hydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptors (PPARγ), which are involved in glucose and lipid homeostasis Additionally, this compound has shown antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with PPARγ also suggests its role in regulating cell signaling pathways related to glucose and lipid metabolism. Furthermore, its antibacterial properties indicate potential effects on bacterial cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PPARγ, acting as an agonist and modulating its activity . This interaction leads to the activation of downstream signaling pathways that regulate glucose and lipid metabolism. Additionally, the antibacterial activity of this compound is attributed to its ability to inhibit bacterial enzymes and disrupt cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its biological activity over extended periods, while in vivo studies are needed to further elucidate its long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects on metabolic parameters without significant toxicity . High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as PPARγ, which play a crucial role in regulating these pathways The compound’s ability to modulate metabolic flux and metabolite levels suggests its potential as a therapeutic agent for metabolic disorders
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, and its distribution within tissues may be affected by binding to plasma proteins . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Properties
IUPAC Name |
N-(2-methylpropylideneamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKOELQNRHIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63494-84-8 | |
Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63494-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063494848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (isobutylidene)benzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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